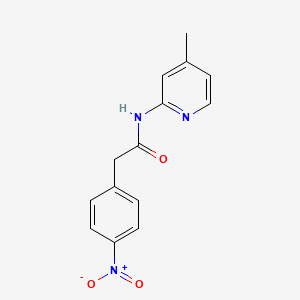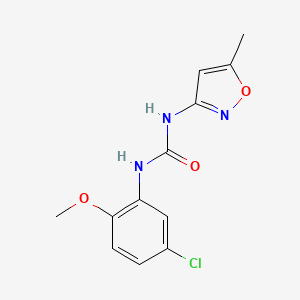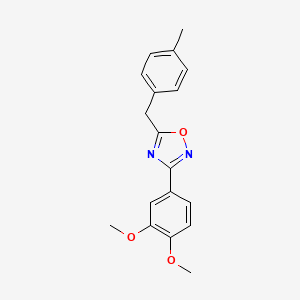
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol, also known as Methylthiocolchicine, is a natural product that has been isolated from Colchicum autumnale L. It is a derivative of colchicine, which is a well-known microtubule inhibitor that has been used for many years in the treatment of gout and cancer. Methylthiocolchicine has been found to have similar properties to colchicine, and has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine exerts its antitumor activity by inhibiting microtubule polymerization. Microtubules are critical components of the cytoskeleton, and are involved in a wide range of cellular processes, including cell division, cell motility, and intracellular transport. 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine binds to the colchicine-binding site on tubulin, which is the protein subunit that makes up microtubules. This binding prevents the assembly of microtubules, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has also been found to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling. In addition, methylthiocolchicine has been found to induce the expression of heat shock proteins, which are involved in protecting cells from stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has several advantages for lab experiments. It is a potent inhibitor of microtubule polymerization, which makes it an excellent tool for studying the role of microtubules in cellular processes. In addition, methylthiocolchicine has been found to have potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, there are also limitations to the use of methylthiocolchicine in lab experiments. It is a toxic compound that can cause cell death at high concentrations, which can make it difficult to use in certain types of experiments. In addition, methylthiocolchicine is a natural product that can vary in purity and potency, which can make it difficult to standardize experiments.
Zukünftige Richtungen
There are several future directions for the study of methylthiocolchicine. One area of research is the development of analogs of methylthiocolchicine that have improved pharmacological properties. Another area of research is the study of the mechanism of action of methylthiocolchicine, and the identification of new targets for cancer therapy. In addition, there is a need for further studies to determine the safety and efficacy of methylthiocolchicine in animal models and clinical trials. Finally, there is a need for the development of new methods for the synthesis of methylthiocolchicine, and the optimization of existing methods for the production of high-quality, pure compounds.
Synthesemethoden
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine can be synthesized from colchicine by a simple methylation reaction. The reaction involves the addition of a methyl group to the thiazole ring of colchicine, which results in the formation of methylthiocolchicine. The synthesis of methylthiocolchicine is relatively straightforward, and has been described in several publications.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has been extensively studied for its potential use in cancer treatment. It has been found to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenollchicine has been shown to inhibit microtubule polymerization, which is a critical process for cell division. This inhibition leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
Eigenschaften
IUPAC Name |
2-methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-12-9(6-15-7)8-3-4-10(13)11(5-8)14-2/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTLHCVKQWFZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-methyl-1,3-thiazol-4-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![4-[({[(3-acetylphenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5797627.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![1,3-di-3-pyridinylbenzo[f]quinoline](/img/structure/B5797644.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)



![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)

